Z-His-Phe-OH

Description

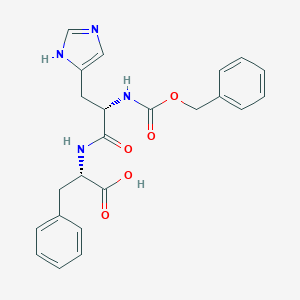

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c28-21(26-20(22(29)30)11-16-7-3-1-4-8-16)19(12-18-13-24-15-25-18)27-23(31)32-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,24,25)(H,26,28)(H,27,31)(H,29,30)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKLOTWIPDCJZ-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Z His Phe Oh and Its Derivatives

Strategies for Solution-Phase Peptide Synthesis of Z-His-Phe-OH

Solution-phase peptide synthesis (SPPS) offers a classical and versatile approach for creating this compound. This method involves the sequential coupling of protected amino acids in a suitable solvent system.

Classical Coupling Reagents and Reaction Conditions

The formation of the peptide bond between Z-histidine and phenylalanine necessitates the activation of the carboxylic acid group of the N-protected histidine. A variety of coupling reagents have been developed to facilitate this process efficiently. uni-kiel.de

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used for forming amide bonds. peptide.com However, their use can lead to racemization of the activated amino acid. To suppress this side reaction, additives such as 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included. wikipedia.orghighfine.com These additives react with the activated intermediate to form an active ester, which then couples with the amine component. wikipedia.org

Onium Salts : Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU) are highly efficient coupling reagents that generate active esters. peptide.comrsc.orgsigmaaldrich.com HATU, in particular, is recognized for its high reactivity and ability to minimize racemization. rsc.org COMU, another uronium salt, is noted for its high solubility, stability, and effectiveness in reducing epimerization. luxembourg-bio.com

Reaction conditions are typically optimized to maximize yield and minimize side reactions. This includes the choice of solvent, often a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), and the use of a tertiary base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to neutralize the reaction mixture. uni-kiel.de

Chemo- and Regioselective Considerations in Dipeptide Formation

The synthesis of this compound requires careful control over chemo- and regioselectivity to prevent unwanted side reactions.

Side-Chain Protection : The imidazole (B134444) side chain of histidine is nucleophilic and can react with the activated carboxylic acid, leading to side products. Therefore, protection of the imidazole nitrogen is crucial. peptide.com

Enzymatic Synthesis : Chemoenzymatic peptide synthesis (CEPS) offers a green and highly selective alternative. nih.govqyaobio.com Enzymes like thermolysin can catalyze the formation of the peptide bond between this compound and another amino acid ester under mild, aqueous conditions, demonstrating high regio- and chemoselectivity. rsc.org This method avoids the need for extensive protecting group strategies and harsh chemical reagents. nih.govrsc.org

Solid-Phase Peptide Synthesis Approaches for this compound Incorporation

Solid-phase peptide synthesis (SPPS) is the dominant method for producing peptides, where the growing peptide chain is anchored to an insoluble polymer support. americanpeptidesociety.orgcore.ac.uk this compound can be incorporated as a dipeptide unit during SPPS.

Linker Chemistries and Resin Selection for C-Terminal Functionalization

The choice of resin and linker is critical as it determines the C-terminal functionality of the final peptide after cleavage. biosynth.com To obtain a C-terminal carboxylic acid, as in this compound, specific resins are required.

Wang Resin : This is a commonly used resin for the synthesis of peptide acids. nih.govbiotage.com The first amino acid (phenylalanine in this case) is attached to the resin via an ester linkage that is cleavable with strong acid, typically trifluoroacetic acid (TFA). nih.govbiotage.com

2-Chlorotrityl Chloride Resin : This resin is highly acid-sensitive, allowing for the cleavage of the peptide from the solid support under very mild acidic conditions. iris-biotech.de This is advantageous for producing protected peptide fragments that can be used in further fragment condensation strategies.

The following table summarizes key resins for obtaining C-terminal acids:

| Resin Name | Linker Type | Cleavage Condition | Key Feature |

| Wang Resin | p-alkoxybenzyl alcohol | High concentration of TFA | Standard choice for C-terminal acids. nih.govbiotage.com |

| 2-Chlorotrityl Chloride Resin | Trityl | Dilute TFA or other mild acids | Allows for the synthesis of protected peptide fragments. iris-biotech.de |

Optimized Protecting Group Strategies for Histidine and Phenylalanine Residues (e.g., Z-group, Fmoc, Boc)

Protecting groups are essential in SPPS to prevent unwanted side reactions and ensure the sequential addition of amino acids. researchgate.netcpcscientific.com The choice of protecting groups for the α-amino group and the side chains must be orthogonal, meaning they can be removed under different conditions.

α-Amino Protection :

Fmoc (9-fluorenylmethyloxycarbonyl) : This is the most common α-amino protecting group used in modern SPPS. It is stable to acid but is removed by a base, typically a solution of piperidine (B6355638) in DMF. researchgate.net

Boc (tert-butyloxycarbonyl) : Used in the older Boc/benzyl strategy, this group is removed by moderate acid (e.g., TFA). researchgate.net

Z (Benzyloxycarbonyl) : While more common in solution-phase synthesis, the Z-group can be used in SPPS. It is stable to the conditions used for Fmoc and Boc removal and is typically cleaved by hydrogenolysis. wikipedia.orgresearchgate.net

Side-Chain Protection :

Histidine : The imidazole side chain of histidine is often protected to prevent racemization and side reactions. peptide.compeptide.com Common protecting groups include the trityl (Trt) group in Fmoc-based synthesis, which is acid-labile. peptide.comnih.gov In Boc-based synthesis, groups like tosyl (Tos) or benzyloxymethyl (Bom) can be used. peptide.com

Phenylalanine : The side chain of phenylalanine is generally non-reactive and typically does not require a protecting group. nih.gov

The following table outlines common protecting group strategies:

| Strategy | α-Amino Protecting Group | Side-Chain Protecting Groups | Cleavage from Resin |

| Fmoc/tBu | Fmoc (Base-labile) | Acid-labile (e.g., tBu, Boc, Trt) | Strong acid (e.g., TFA) researchgate.net |

| Boc/Bzl | Boc (Acid-labile) | Benzyl-based (cleaved by strong acid/hydrogenolysis) | Strong acid (e.g., HF) researchgate.net |

Control of Stereochemical Integrity During this compound Synthesis

Maintaining the stereochemical integrity of the amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities and a loss of biological activity. americanpeptidesociety.orgresearchgate.net

Mechanisms of Racemization : Racemization most commonly occurs at the α-carbon of the activated amino acid through the formation of an oxazolone (B7731731) intermediate. uni-kiel.denih.gov Histidine is particularly susceptible to racemization. luxembourg-bio.compeptide.com

Strategies to Minimize Racemization :

Additives : The use of additives like HOBt and HOAt with carbodiimide (B86325) coupling reagents is a standard method to suppress racemization by minimizing the lifetime of the highly reactive O-acylisourea intermediate. wikipedia.orghighfine.com

Coupling Reagents : The choice of coupling reagent is critical. Reagents like HATU and COMU are known to result in low levels of racemization. rsc.orgluxembourg-bio.com

Reaction Conditions : Careful control of reaction conditions, such as temperature and the choice of base, is important. Less hindered bases and lower temperatures generally reduce the risk of racemization. uni-kiel.deresearchgate.net

Side-Chain Protection : For histidine, protecting the imidazole side chain, for instance with a Trityl (Trt) group, significantly reduces the risk of racemization. peptide.compeptide.comresearchgate.net

Fragment Condensation : While efficient for building large peptides, coupling peptide fragments carries a higher risk of racemization at the C-terminal residue of the activating fragment. wikipedia.org This risk can be mitigated by choosing a C-terminal amino acid that is less prone to racemization (e.g., Glycine or Proline) or by using specialized, low-racemization coupling methods.

Minimization of Racemization during Peptide Bond Formation

The formation of the peptide bond between a protected histidine and another amino acid is particularly susceptible to racemization. nih.gov The imidazole ring of the histidine side chain can act as a base, promoting the formation of an oxazolone intermediate, which readily epimerizes. nih.govmdpi.com Consequently, preserving the chiral integrity of the histidine residue is a primary challenge in the synthesis of this compound.

Several strategies have been developed to suppress this side reaction:

Protecting Groups for the Imidazole Ring: The most effective method to prevent racemization is the protection of the π-nitrogen of the imidazole ring. nih.govpeptide.com This protection prevents the side chain from participating in the racemization mechanism. A variety of protecting groups have been studied, each with different stabilities and cleavage conditions. For instance, the N(π)-t-butoxymethyl (Bom) group is resistant to base and hydrogenolysis but can be removed with mild acidolysis. researchgate.net Other groups like the 4-methoxybenzyloxymethyl (MBom) have also proven effective in preventing racemization during the incorporation of histidine residues in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net

Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are critical for minimizing racemization. mdpi.com While potent, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) can promote racemization by forming a highly reactive O-acylisourea intermediate. mdpi.com To mitigate this, additives are employed to form an active ester that is less prone to racemization. highfine.com

Benzotriazole-based additives: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been classic choices. highfine.comoxymapure.com HOAt is generally considered more effective than HOBt at suppressing racemization. oxymapure.com

Oxime-based additives: More recently, oxime derivatives have emerged as highly effective, non-explosive alternatives. oxymapure.comluxembourg-bio.com Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has shown excellent results in reducing racemization. oxymapure.com A newer additive, 5-(hydroxyimino)-1,3-dimethyl-pyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B), has demonstrated even greater efficacy in controlling optical purity during the synthesis of challenging peptide sequences containing histidine, serine, and cysteine, often outperforming both HOBt and HOAt. luxembourg-bio.comresearchgate.net

The following table summarizes the racemization observed during the solid-phase synthesis of the model tripeptide H-Gly-His-Phe-NH2 using different additives with a carbodiimide (DIC).

| Entry | Additive | Coupling Reagent | % D/L Isomer |

| 1 | HOAt | DIC | 1.9 |

| 2 | HOBt | DIC | 5.1 |

| 3 | OxymaPure | DIC | 3.0 |

| 4 | Oxyma-B | DIC | 1.0 |

| Data sourced from research on racemization suppression. oxymapure.comluxembourg-bio.com |

Reaction Conditions: Other factors, such as the choice of base and solvent, also influence the degree of racemization. Weakly basic tertiary amines with significant steric hindrance, like N-methylmorpholine (NMM) or 2,4,6-collidine, are preferred over stronger, less hindered bases like triethylamine (B128534) (TEA). highfine.com Solvents can also play a role; for example, in mixed anhydride (B1165640) reactions, using tetrahydrofuran (B95107) (THF) as a solvent can result in less racemization compared to halogen-containing solvents like dichloromethane (B109758) (CH2Cl2). cdnsciencepub.com

Chiral Purity Assessment in Synthetic Protocols

Verifying the chiral purity of this compound and its derivatives is an essential step in the synthetic workflow. Because epimers often have very similar physical properties, their separation and quantification require specialized analytical techniques. mdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for assessing enantiomeric or diastereomeric purity. This technique utilizes chiral stationary phases (CSPs) that interact differently with each stereoisomer, leading to different retention times.

P-CAP: This CSP has been used for the separation of N-blocked amino acids.

CYCLOBOND: These CSPs are based on cyclodextrins and are effective for a wide range of chiral molecules.

CHIROBIOTIC: These phases are based on macrocyclic glycopeptide antibiotics (like teicoplanin and vancomycin) and are particularly effective for separating amino acids and peptides. sigmaaldrich.com For example, a CHIROBIOTIC R column has been used to separate the enantiomers of Fmoc-His-OH. hplc.eu

CHIRALPAK ZWIX: These zwitterionic CSPs are specifically designed for the chiral separation of free amino acids and enable the control of elution order by choosing between pseudo-enantiomeric selectors. chiraltech.com

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives (e.g., sulfated-β-cyclodextrin) are the most widely used chiral selectors in CE for assessing the enantiomeric purity of pharmaceuticals. mdpi.com The technique can be optimized to quantify enantiomeric impurities at very low levels, often down to 0.1% or less. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine purity checks, chiral NMR can be used to distinguish between diastereomers. This can be achieved by using chiral solvating agents or by derivatizing the peptide with a chiral reagent to create diastereomeric derivatives that are distinguishable in the NMR spectrum.

Chemical Modification and Analog Generation of this compound

The this compound structure can be modified to create analogs with altered properties. These modifications can involve replacing parts of the peptide backbone to create peptidomimetics or adding new functional groups through derivatization.

Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones, with the goal of improving properties like metabolic stability or conformational rigidity. h1.conih.gov Isosteres are chemical groups that have similar size, shape, and electronic properties. Replacing a part of the this compound structure with an isostere can produce a peptidomimetic with retained or enhanced biological activity.

A powerful method for generating peptidomimetic diversity is through isocyanide-based multicomponent reactions (MCRs). acs.org These reactions combine three or more starting materials in a single step to create complex products.

The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry for creating peptide-like structures. mdpi.com It combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. acs.orgmdpi.com By varying the four components, vast libraries of peptidomimetics can be generated. For instance, by using an amine and a carboxylic acid corresponding to the side chains of histidine and phenylalanine, one could synthesize a scaffold that mimics the this compound dipeptide but with a completely different backbone. These reactions are often stereoconservative, which is crucial when using chiral starting materials. researchgate.net

The Passerini Three-Component Reaction (P-3CR): The Passerini reaction is another key isocyanide-based MCR that combines a ketone (or aldehyde), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. mdpi.comnih.gov This provides a different but equally versatile scaffold for peptidomimetic design.

These MCRs can be performed on a solid phase, which facilitates the purification and creation of large combinatorial libraries of dipeptide mimetics. nih.govmdpi.com The resulting scaffolds can be rigidified, for example, by designing them as part of a heterocyclic framework (e.g., piperazine, pyrazole) to constrain the conformation of the side chains, mimicking specific secondary structures like β-turns. h1.comdpi.com

Derivatization involves the chemical transformation of a compound to introduce a new functional group, often to alter its properties for analysis or to create a new analog. google.com For this compound, derivatization can occur at the N-terminus (if the Z-group is removed), the C-terminus, or the side chains.

N-Terminal and Side-Chain Amine Derivatization: The primary amino group of the peptide (after deprotection) or the ε-amino group of a lysine (B10760008) residue in a longer peptide chain can be targeted.

Acylation: Reaction with N-hydroxysuccinimide (NHS) esters of carboxylic acids is a common method to form a stable amide bond under aqueous conditions. google.com This can be used to attach various labels or functional groups.

Charge Tagging: For enhancing detection sensitivity in mass spectrometry, a permanent positive charge can be introduced. Reagents like 2,4,6-triphenylpyrylium (B3243816) salts react with primary amines to form stable N-pyridinium salts, significantly improving ionization efficiency. researchgate.net

C-Terminal Derivatization: The carboxylic acid group can be converted into an ester or an amide. Coupling with various amines using standard peptide coupling reagents (as described in section 2.3.1) can generate a library of C-terminally modified amides.

Side-Chain Modification:

Histidine: The imidazole ring is a versatile handle for modification. It can be alkylated or acylated, although care must be taken to control the regioselectivity (π vs. τ nitrogen).

Phenylalanine: The phenyl ring can be modified through electrophilic aromatic substitution reactions like nitration or halogenation, although this typically requires harsh conditions that may not be compatible with the rest of the peptide structure. A more common approach is to synthesize the peptide using a pre-functionalized phenylalanine derivative.

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the parent peptide, enabling the creation of a wide range of functional probes and analogs.

Molecular Recognition and Enzymatic Interactions of Z His Phe Oh

Investigation of Z-His-Phe-OH as an Enzyme Substrate and Inhibitor

Specificity and Kinetics of this compound with Proteolytic Enzymes (e.g., Pepsin)

This compound and its analogues have been instrumental in characterizing the specificity of proteolytic enzymes, particularly pepsin. Pepsin, an aspartic protease, demonstrates a preference for cleaving peptide bonds between hydrophobic and aromatic amino acids. researchgate.net The presence of the benzyloxycarbonyl (Z) group and the aromatic side chains of histidine and phenylalanine in this compound make it a relevant substrate for studying pepsin's catalytic activity.

Early research into synthetic substrates for pepsin identified compounds like Z-His-Phe-Phe-OEt as effective substrates. researchgate.netresearchgate.net These substrates were designed to be soluble in aqueous solutions across a wide pH range (1-5), which is the optimal range for pepsin activity. researchgate.netresearchgate.net The charged imidazolium (B1220033) group of the histidine residue contributes to this solubility. researchgate.netresearchgate.net

Kinetic studies with related substrates, such as Z-His-Phe(NO2)-Phe-OMe, have provided insights into the catalytic mechanism of pepsin. For this substrate, a kcat of 0.29 sec⁻¹ and a Km of 0.46 mM were determined at pH 4.0 and 37°C. pnas.org The hydrolysis of these synthetic peptides by pepsin is influenced by factors such as pH and the surrounding amino acid sequence. rsc.org It has been noted that pepsin's specificity is largely influenced by the residues at the P1 and P1' positions relative to the scissile bond. researchgate.net

Competitive Inhibition Mechanisms by this compound Analogues

Analogues of this compound have been synthesized to act as competitive inhibitors of enzymes like pepsin. A notable example is Z-His-Phe-Pol (N-benzyloxycarbonyl-L-histidyl-L-phenylalaninol), where the C-terminal carboxyl group is replaced by a hydroxymethyl group. This modification renders the molecule resistant to pepsin cleavage while maintaining a similar structure to sensitive substrates. pnas.org

The competitive inhibition arises from the inhibitor's ability to bind to the active site of the enzyme, preventing the substrate from binding. The inhibitor constant (Ki) for Z-His-Phe-Pol was found to be similar to the Michaelis constant (Km) for the substrate Z-His-Phe-Phe-OMe, suggesting that the inhibitor binds to the catalytic site with comparable affinity to the substrate. pnas.org This structural similarity allows such analogues to be powerful tools for studying enzyme-substrate interactions without the complication of a catalytic reaction.

Other small peptide analogues have also been developed as inhibitors for various proteases. For instance, peptide aldehydes like Z-Phe-His-leucinal have been shown to be potent inhibitors of human renin. ahajournals.org The replacement of the scissile peptide bond with a non-hydrolyzable mimic is a common strategy in the design of competitive inhibitors.

Studies on Protein-Peptide Binding Dynamics

The interaction between peptides and proteins is fundamental to many biological processes. This compound and its derivatives provide a model system for investigating the principles governing these interactions, including the characterization of binding sites and the influence of molecular structure on binding affinity.

Characterization of Binding Sites and Interactions

The binding of peptides to proteins is often driven by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions. The aromatic rings of the phenylalanine and the benzyloxycarbonyl group in this compound can participate in hydrophobic and van der Waals interactions with nonpolar pockets on a protein's surface. rsc.org The histidine residue, with its imidazole (B134444) ring, can act as both a hydrogen bond donor and acceptor, contributing to the specificity of binding. rsc.org

Studies on protein-ligand binding sites have shown that certain amino acid residues are more frequently found in these interfaces. Aromatic residues like phenylalanine, tyrosine, and tryptophan are often over-represented in binding sites due to their large, nonpolar surface areas. rsc.orgplos.org The analysis of protein-ligand complexes reveals that binding sites, on average, consist of multiple residues that form numerous van der Waals contacts and hydrogen bonds with the ligand. plos.org

Computational methods, such as molecular docking, are employed to predict and analyze the binding poses of peptides within protein binding sites. frontiersin.org These methods can help to identify key residues and interactions that are crucial for the stability of the protein-peptide complex.

Influence of this compound Structure on Binding Affinity

The benzyloxycarbonyl (Z) group in this compound not only protects the N-terminus but also contributes to the molecule's hydrophobicity, which can enhance binding to hydrophobic pockets on a protein. The specific amino acid residues and their sequence are paramount; for example, the phenylalanine residue is crucial for hydrophobic interactions.

Modifications to the peptide structure can dramatically alter binding affinity. For instance, the substitution of L-amino acids with their D-isomers can lead to significant changes in binding, as seen in insulin (B600854) analogues where a D-His at position B24 increases receptor binding affinity. nih.gov Similarly, constraining the peptide backbone through cyclization or methylation can improve metabolic stability and cell permeability, which are related to binding effectiveness in a biological context. acs.org The charge state of the terminal residues can also affect binding, with neutral termini sometimes leading to more stable binding than zwitterionic termini. frontiersin.org

This compound in Biochemical Pathway Elucidation

Synthetic peptides like this compound and its derivatives are valuable probes for elucidating biochemical pathways. They can be used as substrates or inhibitors to identify and characterize enzymes involved in specific metabolic routes.

For example, derivatives of Z-His-Phe have been used to study enzymes involved in the renin-angiotensin system. Z-Phe-His-Leu-OH is a known substrate for the angiotensin-converting enzyme (ACE). fishersci.comnih.gov The cleavage of this substrate can be monitored to assay ACE activity and to screen for potential inhibitors.

In the broader context of phenylpropanoid metabolism, which originates from phenylalanine, understanding the enzymes that act on phenylalanine-containing peptides is crucial. uni-halle.de Phenylalanine ammonia-lyase (PAL) is a key enzyme in this pathway, and its inhibitors, which are analogues of phenylalanine, have been studied to understand its mechanism. seedbiology.deresearchgate.net While this compound itself is not a direct intermediate in this plant-based pathway, the principles of its enzymatic interactions are applicable to the study of enzymes that process phenylalanine-containing molecules.

Structural and Conformational Analysis of Z His Phe Oh and Its Analogues

Spectroscopic Characterization of Z-His-Phe-OH Conformations

The three-dimensional structure of peptides in solution is often a complex equilibrium of multiple conformers. Spectroscopic techniques are powerful tools for characterizing these conformational states and understanding the dynamics of their interconversion.

Application of Advanced NMR Techniques for Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of molecules in solution. For peptides like this compound, advanced NMR techniques provide detailed insights into their conformational preferences. Techniques such as ¹H NMR can be used to study the rates of rotation between different conformational isomers (rotamers). researchgate.net The chemical shifts and coupling constants of the protons in the peptide backbone and side chains are sensitive to their local environment and dihedral angles, offering clues about the predominant conformations.

For a more detailed picture, two-dimensional NMR experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. ROESY detects protons that are close in space, allowing for the determination of through-space distances between different parts of the molecule. This information is crucial for building a three-dimensional model of the peptide's solution structure. The analysis of such spectra can reveal, for instance, the proximity between the aromatic rings of the histidine and phenylalanine residues or the orientation of the protecting group relative to the peptide backbone.

Vibrational and Electronic Spectroscopy for Conformational Insight

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, and electronic spectroscopy provide complementary information about the conformational states of peptides. taylorfrancis.com FTIR spectroscopy is particularly sensitive to the formation of hydrogen bonds. researchgate.net The stretching frequencies of N-H and C=O groups involved in hydrogen bonding are shifted compared to their non-bonded counterparts. adichemistry.comwikipedia.org By analyzing the amide I and amide II bands in the IR spectrum, researchers can deduce the presence and nature of intramolecular hydrogen bonds that stabilize specific conformations. rsc.org

Electronic spectroscopy, which probes the transitions between electronic energy levels, can also be informative. libretexts.org The absorption and fluorescence properties of the aromatic rings in histidine and phenylalanine can be influenced by their local environment and their interactions with each other. uba.ar Changes in the electronic spectra upon altering solvent conditions or temperature can indicate shifts in the conformational equilibrium. Vibronic coupling, the interaction between electronic and vibrational transitions, can sometimes provide fine details about the molecular structure. aip.org

Understanding Intramolecular Interactions Governing this compound Structure

The specific conformation adopted by this compound is not random but is dictated by a series of non-covalent interactions within the molecule. These interactions, though individually weak, collectively play a significant role in defining the peptide's three-dimensional shape.

Role of Hydrogen Bonding and Aromatic Interactions

Intramolecular hydrogen bonds are key stabilizing forces in peptide structures. adichemistry.comwikipedia.org In this compound, potential hydrogen bonds can form between the amide proton and a carbonyl oxygen, or involve the side chains of histidine and phenylalanine. These interactions can lead to the formation of pseudo-cyclic structures, restricting the conformational freedom of the peptide backbone. royalsocietypublishing.org

This compound as a Scaffold for Peptidomimetic Structural Design

The structural insights gained from studying this compound and its analogues are valuable for the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and bioavailability. researchgate.net

By understanding the key intramolecular interactions that stabilize the bioactive conformation of a peptide, medicinal chemists can design non-peptide scaffolds that hold the critical pharmacophoric groups in the correct spatial orientation. This compound, with its defined conformational preferences dictated by aromatic and hydrogen bonding interactions, can serve as a template or scaffold for creating such mimetics. researchgate.netrsc.org For instance, the relative positioning of the histidine and phenylalanine side chains could be replicated in a more rigid, non-peptidic framework to create a stable and potent therapeutic agent. This approach has been used in the development of analogues for various bioactive peptides. nih.gov

Design of Bioactive Peptide Analogues with Modified Backbones

The design of bioactive peptide analogues through backbone modification is a key strategy in medicinal chemistry to enhance therapeutic properties such as stability, potency, and selectivity. nih.govnih.gov For the dipeptide this compound, various modifications to its peptide backbone can be conceptualized to improve its biological activity and pharmacokinetic profile. These modifications aim to introduce conformational constraints, alter susceptibility to enzymatic degradation, and refine interactions with biological targets. nih.govresearchgate.net

Common strategies for backbone modification that can be applied to this compound include the incorporation of unnatural amino acids, N-methylation, and the introduction of different chemical linkages in place of the amide bond. rsc.org For instance, replacing the standard L-amino acids with their D-isomers can induce specific secondary structures like β-turns and can significantly increase resistance to proteases. nih.govrsc.org The introduction of an N-methyl group to the amide bond can also induce a cis-amide bond conformation, which can be crucial for creating specific turn structures in the peptide backbone. rsc.org

Another approach involves altering the Cα-Cβ bond order, such as by introducing α,β-didehydroamino acids like (Z)-α,β-didehydrophenylalanine (ΔZPhe). This modification creates a more rigid structure by binding the aromatic ring and adjacent amide groups to sp2 hybridized carbons, thereby constraining the peptide backbone. nih.gov The incorporation of such residues can be a valuable tool for developing variants of bioactive peptides with improved characteristics. nih.gov

Furthermore, cyclization is a powerful technique to create conformationally constrained analogues. This can be achieved through various methods, including side-chain to side-chain, N-terminal to C-terminal, or backbone-to-side-chain cyclization. nih.gov For a dipeptide like this compound, cyclization could be envisioned by incorporating reactive groups at the termini or on the side chains of histidine and phenylalanine.

The table below illustrates potential backbone modifications applicable to this compound and their rationales.

| Modification Type | Example | Rationale for Bioactivity Enhancement |

| D-Amino Acid Substitution | Z-D-His-Phe-OH or Z-His-D-Phe-OH | Increased proteolytic stability, induction of specific secondary structures (e.g., β-turns). nih.govrsc.org |

| N-Methylation | Z-MeHis-Phe-OH or Z-His-MePhe-OH | Introduction of cis-amide bonds, creation of β-turns, improved membrane permeability. rsc.orgacs.org |

| α,β-Didehydroamino Acids | Z-His-ΔZPhe-OH | Conformational constraint of the backbone, restricted orientation of the aromatic side chain. nih.gov |

| Backbone Cyclization | Cyclized Z-His-Phe analogue | Reduced conformational flexibility, stabilization of bioactive conformation, enhanced stability. nih.gov |

These modifications provide a versatile toolkit for medicinal chemists to rationally design this compound analogues with potentially enhanced therapeutic value.

Structure-Activity Relationship (SAR) Studies in a Research Context

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity. nih.gov By systematically modifying the structure and evaluating the resulting changes in potency and selectivity, researchers can identify the key chemical features, or pharmacophore, responsible for its biological effects. nih.govdiva-portal.org

For peptides containing the His-Phe motif, SAR studies have often focused on the roles of the aromatic side chains and the peptide backbone in receptor binding and activation. For example, in studies of melanocortin receptor agonists, the "His-Phe-Arg-Trp" sequence is considered a core pharmacophore. acs.org Modifications at the phenylalanine position within this sequence have been shown to dramatically influence receptor potency and selectivity. acs.org The substitution of L-Phe with D-Phe, for instance, has been a well-documented modification that often leads to a significant increase in potency at melanocortin receptors. acs.org

The importance of the phenylalanine residue is further highlighted in studies where it is replaced by other natural or unnatural aromatic amino acids. Such substitutions can modulate the agonist or antagonist properties of the resulting analogue. nih.gov For instance, in the context of kappa opioid receptor antagonists, modifications to the N-terminal residue, which can be a phenylalanine derivative, have been shown to significantly affect receptor affinity. nih.gov

The following table summarizes hypothetical SAR findings for this compound analogues, based on established principles from related peptide research.

| Modification Site | Structural Change | Potential Impact on Activity |

| Histidine Side Chain | Replacement with Alanine | Likely decrease in activity due to the loss of the imidazole (B134444) ring, which may be crucial for hydrogen bonding or metal coordination. |

| Phenylalanine Side Chain | Substitution with other aromatic residues (e.g., Tyr, Trp) | May alter binding affinity and selectivity depending on the specific receptor interactions of the aromatic ring. acs.org |

| Phenylalanine Chirality | Inversion from L-Phe to D-Phe | Could significantly increase potency by inducing a favorable bioactive conformation. acs.org |

| Peptide Backbone | N-methylation | Can lead to either an increase or decrease in affinity, depending on whether the induced conformational change is favorable for receptor binding. acs.org |

| C-Terminus | Amidation (Z-His-Phe-NH2) | Often increases binding affinity and metabolic stability compared to the free acid. acs.org |

Advanced Analytical Methodologies for Characterization of Z His Phe Oh

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental for assessing the purity and identity of synthetic peptides like Z-His-Phe-OH. These methods separate the target compound from impurities and starting materials, providing crucial data for quality control and research applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Identity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of N-terminally protected peptides such as this compound. google.com The principle of RP-HPLC involves the separation of molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an ion-pairing agent such as trifluoroacetic acid (TFA).

The purity of this compound can be accurately determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The identity of the compound is confirmed by comparing its retention time with that of a known reference standard under identical chromatographic conditions. For N-CBZ-protected amino acids and peptides, analysis is typically performed by filtering the sample and then injecting it into the HPLC system. google.com

Illustrative RP-HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 20 µL |

This table is illustrative and based on typical conditions for similar peptides.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Amino Acid Analysis

While RP-HPLC is ideal for the intact dipeptide, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique for the analysis of the constituent amino acids, L-histidine and L-phenylalanine, after hydrolysis of the this compound peptide. HILIC is particularly suited for the separation of polar compounds that are poorly retained in RP-HPLC. In HILIC, the stationary phase is polar, and the mobile phase is a high concentration of an organic solvent with a small amount of aqueous buffer.

The analysis of underivatized amino acids can be achieved using HILIC coupled with mass spectrometry detection, which provides high sensitivity and selectivity without the need for derivatization. s4science.at

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of synthetic peptides. It provides precise molecular weight information and, through fragmentation analysis, confirms the amino acid sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and thermally labile molecules like peptides without causing significant fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.

For this compound (C₂₃H₂₄N₄O₅, Molecular Weight: 436.46 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 437.47. biosynth.com Other adducts, such as [M+Na]⁺ and [M+K]⁺, may also be observed.

Expected ESI-MS Ions for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 437.18 |

| [M+Na]⁺ | 459.16 |

| [M+K]⁺ | 475.13 |

This table is illustrative and based on the chemical formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer.

The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, leading to the formation of b- and y-type ions. The analysis of the mass differences between these fragment ions allows for the reconstruction of the amino acid sequence. For this compound, the expected fragmentation would confirm the sequence His-Phe.

Capillary Electrophoresis for Peptide Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged molecules like peptides and can be used to assess purity and identify impurities.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across the capillary. The separation of peptides is influenced by their electrophoretic mobility and the electroosmotic flow (EOF) of the buffer. nih.govlibretexts.org The pH of the buffer is a critical parameter as it affects the charge of the peptide and the magnitude of the EOF. libretexts.org For peptides containing histidine, the pH of the running buffer can be adjusted to optimize the separation based on the protonation state of the imidazole (B134444) side chain. The combination of CZE with other analytical techniques can be a valuable tool for both the analysis and purification of peptides. nih.gov

Quantitative Analytical Approaches in Peptide Research

The precise characterization and quantification of synthetic peptides like this compound are fundamental in peptide research to ensure identity, purity, and concentration. A variety of advanced analytical methodologies are employed for this purpose, with chromatographic and mass spectrometric techniques being the most prominent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of peptides. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for separating and quantifying peptides based on their hydrophobicity. mdpi.com In the context of this compound and related protected dipeptides, RP-HPLC is routinely used to assess purity and determine the quantity of the target peptide in a sample. nih.gov The separation is typically achieved using a C18 stationary phase and a mobile phase gradient consisting of an aqueous solvent (often with an ion-pairing agent like trifluoroacetic acid - TFA) and an organic solvent like acetonitrile.

The retention time of the peptide is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification when compared against a standard of known concentration. For instance, in the analysis of similar Z-protected peptides, elution times are often observed in the range of 10-15 minutes with standard gradient conditions.

Table 1: Illustrative HPLC Parameters for Analysis of Protected Peptides

| Parameter | Value/Description | Reference |

| Technique | Reversed-Phase HPLC (RP-HPLC) | mdpi.com |

| Stationary Phase | C18 Column | |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | |

| Mobile Phase B | Acetonitrile | |

| Elution | Gradient elution | |

| Detection | UV Absorbance | nih.gov |

| Purpose | Purity Assessment, Quantification | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the definitive identification and sensitive quantification of peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used to confirm the molecular weight of peptides like this compound. rsc.org This soft ionization technique allows the peptide to be ionized intact, typically as a protonated molecule [M+H]⁺. For this compound (C23H24N4O5), the expected monoisotopic mass is 436.1746 g/mol , and ESI-MS would be used to confirm the presence of an ion corresponding to this mass. chemicalbook.com

Tandem Mass Spectrometry (MS/MS) provides structural information through fragmentation of the parent ion. In low-energy collision-induced dissociation (CID), peptides typically fragment along the peptide backbone to produce characteristic b- and y-type ions. wiley-vch.de The analysis of these fragment ions allows for the confirmation of the amino acid sequence. Furthermore, the presence of specific immonium ions in the low mass region of the spectrum can provide evidence for particular amino acid residues, such as m/z 110 for Histidine and m/z 120 for Phenylalanine. wiley-vch.de The fragmentation of peptides containing phenylalanine can also lead to characteristic neutral losses. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov This hyphenated technique is the gold standard for quantitative peptide analysis in complex mixtures. By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion (the parent peptide) and one or more of its specific fragment ions. This highly selective and sensitive approach allows for accurate quantification even at very low concentrations. nih.gov

Table 2: Key Mass Spectrometric Data for this compound Analysis

| Analyte/Fragment | Type | Expected m/z (Monoisotopic) | Significance | Reference |

| This compound | [M+H]⁺ | 437.1820 | Molecular Ion Confirmation | chemicalbook.com |

| Histidine (His) | Immonium Ion | 110.0718 | Residue Identification | wiley-vch.de |

| Phenylalanine (Phe) | Immonium Ion | 120.0813 | Residue Identification | wiley-vch.de |

| b₂ ion (Z-His) | Fragment Ion | 288.1137 | Sequence Confirmation | wiley-vch.dematrixscience.com |

| y₁ ion (H-Phe-OH) | Fragment Ion | 166.0657 | Sequence Confirmation | wiley-vch.dematrixscience.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of peptides. While often used for qualitative analysis to confirm the covalent structure and stereochemistry, quantitative NMR (qNMR) can also be applied. ¹H NMR can be used to confirm the presence of the characteristic protons of the histidine and phenylalanine residues, as well as the benzyloxycarbonyl (Z) protecting group. mdpi.com By integrating the signals corresponding to specific protons and comparing them to an internal standard of known concentration, the concentration of this compound in a solution can be determined.

Computational and Theoretical Investigations of Z His Phe Oh Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic distribution, energy, and reactivity. These calculations are crucial for understanding the intrinsic properties of Z-His-Phe-OH.

In a representative study, DFT calculations at the B3LYP/6-31G(d,p) level were used to investigate the structural and spectroscopic properties of cyclo(His-Phe). usu.edu The calculations revealed that a "boat" conformation of the central diketopiperazine (DKP) ring is energetically more stable than a planar one. This analysis involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. usu.edu

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. usu.edu For cyclo(His-Phe), the HOMO-LUMO energies were calculated, providing insight into its electronic properties. The method also allows for the simulation of vibrational spectra (Infrared and Raman), which, when compared with experimental data, helps to confirm the molecule's structure and assign specific vibrational modes to the motion of its atoms. usu.edursc.org

Table 1: Illustrative DFT Findings for the Analogous cyclo(His-Phe) Dipeptide This table presents data for cyclo(His-Phe) as an example of typical DFT analysis.

| Property | Finding for cyclo(His-Phe) | Significance |

|---|---|---|

| Stable Conformation | The 'boat' conformation of the DKP ring is energetically preferred over the 'planar' form. usu.edu | Determines the molecule's three-dimensional shape and how it can interact with other molecules. |

| HOMO Energy | -6.25 eV (calculated at B3LYP/6-31G(d,p) level). usu.edu | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.55 eV (calculated at B3LYP/6-31G(d,p) level). usu.edu | Indicates the energy of the lowest available electron state; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.70 eV. usu.edu | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Vibrational Analysis | Calculated IR and Raman frequencies correspond well with experimental spectra, confirming the boat conformation. usu.edu | Validates the computed structure and provides a detailed understanding of molecular vibrations. |

A similar DFT approach applied to this compound would elucidate the preferred conformations of its more flexible linear backbone, the electronic influence of the N-terminal benzyloxycarbonyl (Z) protecting group, and the reactivity profiles of the histidine and phenylalanine side chains.

While DFT is excellent for ground-state properties, ab initio methods, particularly those including electron correlation (like Møller-Plesset perturbation theory or Coupled Cluster), are often employed for higher accuracy in energy calculations and for studying excited states and reaction mechanisms. nih.gov These methods are computationally more demanding but can provide critical insights into chemical reactions.

For instance, high-level ab initio calculations have been used to study the reaction pathways of radicals with aromatic systems, which is relevant to the phenylalanine and histidine side chains in this compound. rsc.orgrsc.org A study on the reaction of the hydroxyl radical (•OH) with benzene, the core of the phenylalanine side chain, used methods like G3 and CCSD(T) to determine the thermodynamics and kinetics of the reaction. rsc.org These calculations can precisely map the potential energy surface, identifying transition states and calculating the energy barriers for different reaction channels, such as addition to the aromatic ring or hydrogen abstraction. rsc.org

Such an analysis for this compound could predict its susceptibility to oxidative damage by identifying the most likely sites of attack and the energy required for such reactions to occur. This is crucial for understanding peptide stability and degradation pathways.

Molecular Dynamics Simulations for Conformational Flexibility

Peptides are often highly flexible molecules that exist as an ensemble of different conformations in solution. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of this conformational landscape and how it is influenced by the environment.

MD simulations can explore the potential energy surface of a peptide to identify stable and transient conformations. chemicalbook.com A computational study on Z-Phe-Phe-OH, an analogue of this compound, used all-atom MD simulations to investigate its self-assembly and propensity to bind drug molecules. researchgate.netsigmaaldrich.com These simulations track the trajectory of every atom over time, revealing how the dipeptide folds and interacts with other molecules. By analyzing these trajectories, researchers can understand key morphological features of peptide nanoassemblies and the thermodynamic stability of the complexes they form. researchgate.netsigmaaldrich.com The simulations showed that protected dipeptides like Z-Phe-Phe-OH have a high affinity for drug molecules, driven by both van der Waals and electrostatic interactions. researchgate.net

The solvent environment has a profound impact on peptide structure and interactions. MD simulations explicitly model solvent molecules (typically water), allowing for a realistic investigation of these effects. The presence of water can stabilize certain peptide conformations through hydrogen bonding and influence the hydrophobic interactions that often drive peptide folding and binding. sigmaaldrich.com

Computational Modeling of Peptide-Enzyme Interactions

Understanding how peptides like this compound bind to enzymes is fundamental for drug design and enzymology. This compound can act as a building block or a substrate in enzyme-catalyzed reactions, for example, in syntheses involving the enzyme thermolysin. wikipedia.org Computational modeling techniques such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) are used to predict and analyze these interactions. nih.gov

Molecular docking is a method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. wikipedia.org For this compound, one could dock the peptide into the active site of an enzyme like thermolysin or pepsin. This simulation would predict the binding pose and estimate the binding affinity, identifying key interactions such as hydrogen bonds and hydrophobic contacts between the peptide and the enzyme's amino acid residues.

For a more accurate description, especially of bond-making or bond-breaking events, QM/MM methods can be used. In this approach, the reactive center (e.g., the peptide bond being cleaved or formed and the enzyme's catalytic residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This hybrid approach provides a balance between accuracy and computational cost, making it possible to model the enzymatic reaction pathway.

Table 2: Conceptual Steps for Modeling this compound Interaction with an Enzyme (e.g., Thermolysin)

| Modeling Step | Methodology | Expected Insights |

|---|---|---|

| 1. System Preparation | Obtain crystal structure of the enzyme (e.g., from PDB). Build a 3D model of this compound. | Provides the starting coordinates for the simulation. |

| 2. Molecular Docking | Use software (e.g., AutoDock, Glide) to place this compound into the enzyme's active site. | Predicts the most likely binding conformation and provides a preliminary binding energy score. |

| 3. MD Simulation | Run an all-atom MD simulation of the enzyme-peptide complex in a water box. | Evaluates the stability of the binding pose and reveals the flexibility of the peptide in the active site. |

| 4. Binding Free Energy Calculation | Use methods like MM/PBSA or MM/GBSA on the MD trajectory. | Offers a more accurate estimation of the binding affinity by accounting for solvent effects and conformational changes. |

| 5. QM/MM Analysis (Optional) | Model the catalytic step with a hybrid QM/MM potential. | Elucidates the detailed electronic mechanism of the enzymatic reaction, including transition states and reaction barriers. |

Docking Studies for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method helps in identifying potential binding sites and elucidating the intermolecular interactions that stabilize the ligand-receptor complex. For a molecule like this compound, docking studies can predict its binding pose within the active site of an enzyme, such as a metalloproteinase, where the histidine residue can play a key role in coordinating with a metal ion.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Using software like AutoDock, a grid box is defined around the putative binding pocket of the protein. jppres.com The algorithm then explores numerous possible conformations of the ligand within this grid, scoring each pose based on an empirical scoring function. oup.com This score, typically expressed as a binding energy (in kcal/mol), estimates the binding affinity. Lower binding energy values suggest a more stable interaction. researchgate.net

The results from docking simulations can reveal key amino acid residues that form interactions with the ligand. For this compound, important interactions would likely involve:

Hydrogen bonds with the peptide backbone and the carboxylate group.

Hydrophobic interactions involving the phenyl ring of the phenylalanine residue. brylinski.org

Aromatic (π-π) stacking between the phenylalanine or histidine rings and aromatic residues like tyrosine (Tyr) or tryptophan (Trp) in the binding pocket. plos.org

Coordination of the histidine's imidazole (B134444) ring with a metal cofactor (e.g., Zinc) in the active site of metalloenzymes. researchgate.net

The table below illustrates hypothetical docking results for this compound against a matrix metalloproteinase (MMP), based on typical values seen in similar studies. primescholars.com

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Matrix Metalloproteinase-8 (MMP-8) | -8.5 | His218, His222, Ala182, Phe185 | Metal Coordination, Hydrogen Bond, Hydrophobic |

| Matrix Metalloproteinase-12 (MMP-12) | -7.9 | His201, Val200, Ala184, Leu159 | Metal Coordination, Hydrophobic |

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) for Interaction Energies

While docking provides a rapid prediction of binding modes, more rigorous methods are needed to accurately calculate the interaction energies. Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are two such approaches.

Molecular Mechanics (MM) methods use classical physics to model molecular systems. q-chem.com The energy of the system is calculated using a force field, which is a set of parameters that define the potential energy of the atoms. A common application is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, which calculates the binding free energy by analyzing snapshots from a molecular dynamics (MD) simulation. plos.org The binding free energy (ΔG_bind) is decomposed into several components:

ΔG_bind = ΔE_vdw + ΔE_ele + ΔG_pol + ΔG_npol

ΔE_vdw : van der Waals energy.

ΔE_ele : Electrostatic energy.

ΔG_pol : The polar contribution to the solvation free energy.

ΔG_npol : The non-polar contribution to the solvation free energy.

This decomposition helps identify which forces are the primary drivers of the binding event. For instance, analysis might show that van der Waals interactions from the phenylalanine side chain are the main contributors to binding affinity. plos.org

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer higher accuracy by combining the strengths of QM and MM. nsf.gov In a QM/MM simulation, the most critical part of the system—such as the ligand and the immediate active site residues—is treated with quantum mechanics, which accurately describes electronic effects like polarization and charge transfer. nih.gov The rest of the protein and solvent are treated with classical molecular mechanics to save computational cost. nsf.gov

This approach is particularly valuable for this compound, especially when studying its interaction with metalloenzymes. The coordination bond between the histidine's imidazole ring and a metal ion (like Zn²⁺) involves electronic effects that classical force fields cannot adequately describe. A QM/MM approach can explicitly model the electrons in this bond, providing a much more accurate description of the interaction geometry and energy. nih.gov The total interaction energy in a QM/MM framework includes terms for the QM region, the MM region, and the crucial interaction energy between the two. nih.govacs.org

The table below provides a hypothetical energy decomposition for the binding of this compound to a zinc-containing active site, as calculated by a method like MM/PBSA.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| van der Waals Energy (ΔE_vdw) | -45.5 | Favorable contacts, mainly from the Phe residue. |

| Electrostatic Energy (ΔE_ele) | -20.1 | Interactions from charged/polar groups. |

| Polar Solvation Energy (ΔG_pol) | +30.8 | Unfavorable energy from desolvating polar groups. |

| Non-Polar Solvation Energy (ΔG_npol) | -4.2 | Favorable energy from burying hydrophobic surfaces. |

| Total Binding Free Energy (ΔG_bind) | -39.0 | Overall predicted binding affinity. |

Future Perspectives and Emerging Research Avenues for Z His Phe Oh

Innovations in Green Chemistry Approaches for Peptide Synthesis

The chemical synthesis of peptides, including Z-His-Phe-OH, has traditionally relied on methods that utilize large quantities of hazardous solvents and reagents, leading to significant environmental concerns. millennialscientific.comuchicago.edu The principles of green chemistry are increasingly being applied to peptide synthesis to develop more sustainable and environmentally friendly processes. oxfordglobal.comadvancedchemtech.com

Key Innovations:

Green Solvents: Research is focused on replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives. researchgate.netacs.org Water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored as potential replacements that reduce hazardous waste and improve laboratory safety. advancedchemtech.comacs.org Propylene carbonate has also been shown to be a viable green solvent for both solution-phase and solid-phase peptide synthesis. researchgate.net

Microwave-Assisted Peptide Synthesis (MAPS): This technique uses microwave irradiation to accelerate reaction times, often reducing processes that take hours or days to just minutes. biomatik.com MAPS can also be performed using environmentally friendly solvents, further enhancing its green credentials. biomatik.com

Flow Chemistry: Continuous flow systems offer precise control over reaction parameters, leading to higher efficiency and reduced waste compared to traditional batch processes. oxfordglobal.combiomatik.com This method minimizes the use of excess reagents and energy consumption. biomatik.com

Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS): While SPPS is a well-established method that reduces solvent usage compared to classical solution synthesis, innovations continue to improve its sustainability. oxfordglobal.com LPPS offers advantages in terms of intermediate purification and reduced reagent and solvent use, aligning well with green chemistry principles. advancedchemtech.combachem.com

Biocatalysis: The use of enzymes in peptide synthesis, known as biocatalysis, offers high selectivity and yield under mild conditions, generating fewer by-products and reducing the environmental impact. oxfordglobal.com

Minimal-Protection Strategies: By minimizing the use of protecting groups on amino acid side chains, the number of synthesis and deprotection steps is reduced, leading to a more atom-economical and greener process. researchgate.net

These innovations aim to make the synthesis of peptides like this compound more efficient, cost-effective, and environmentally sustainable.

Development of Advanced Biosensors and Diagnostic Probes

The unique structural features of peptides like this compound make them attractive candidates for the development of advanced biosensors and diagnostic probes. sigmaaldrich.com These tools are crucial for early disease detection, monitoring of biological processes, and targeted therapies.

Current and Future Applications:

Enzyme Detection: Peptides can be designed as specific substrates for enzymes implicated in diseases. For instance, peptide sequences like Z-Phe-Arg and Z-Arg-Arg are recognized and cleaved by cathepsin B, an enzyme often overexpressed in cancer cells. thno.org This cleavage can trigger a fluorescent signal, allowing for the visualization of enzyme activity.

Cancer Imaging and Therapy: Fluorescently labeled peptides can act as probes to image cancer cells. nih.gov For example, a cyclic peptide containing Phe and His has been used to detect colorectal cancer. nih.gov Furthermore, peptides can be functionalized to carry therapeutic agents, enabling targeted drug delivery to tumor sites. nih.gov

Ion Sensing: The histidine residue in this compound, with its imidazole (B134444) side chain, is particularly interesting for developing sensors for metal ions. Modified histidine-containing peptides have been used to create nanoparticles for the bioimaging of Fe³⁺ ions, which can be a selective diagnostic probe for cancer cells. nih.gov

Electrochemical Biosensors: Peptides can be incorporated into electrochemical biosensors for the detection of various analytes. For instance, biosensors have been developed for the detection of L-phenylalanine, which is important for diagnosing metabolic disorders like phenylketonuria (PKU). researchgate.netmdpi.com These sensors can utilize enzymes like L-phenylalanine dehydrogenase immobilized on a membrane to produce a detectable signal. researchgate.net

The development of these biosensors and probes often involves integrating peptides with other materials like nanoparticles or modifying them with fluorescent dyes to enhance their detection capabilities. nih.govport.ac.uk

Integration of Computational and Experimental Methodologies for Rational Design

The combination of computational modeling and experimental validation has become a powerful strategy for the rational design of peptides with specific functions. mdpi.comarxiv.org This integrated approach accelerates the discovery and optimization of novel peptide-based molecules.

Synergistic Approaches:

In Silico Design: Computational methods like molecular docking, molecular dynamics simulations, and machine learning algorithms are used to predict the structure, binding affinity, and other properties of peptides. mdpi.com Software like Rosetta can predict the three-dimensional structures of peptides and has been used to design high-affinity peptide binders to specific targets. mdpi.com

High-Throughput Screening: Computational tools can screen vast virtual libraries of peptide sequences to identify promising candidates for a particular application, significantly reducing the number of molecules that need to be synthesized and tested experimentally. arxiv.orgplos.org

Experimental Validation: The most promising candidates identified through computational screening are then synthesized and their properties are experimentally validated using techniques such as enzyme-linked immunosorbent assays (ELISAs), surface plasmon resonance (SPR), and in vitro activity assays. plos.orgrsc.orgresearchgate.net This iterative process of computational design followed by experimental testing allows for the refinement of the computational models and the development of peptides with improved characteristics. arxiv.orgrsc.org

This integrated workflow has been successfully applied to design peptide inhibitors for various protein targets, demonstrating its potential to accelerate the development of new therapeutics and diagnostic agents based on peptides like this compound. plos.org

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. acs.org Peptides, with their well-defined structures and multiple functional groups, are excellent building blocks for creating complex and functional supramolecular assemblies.

Key Aspects of Self-Assembly:

Nanostructure Formation: Modified amino acids and short peptides, including those with aromatic residues like phenylalanine and histidine, have been shown to self-assemble into a variety of well-defined nanostructures, such as nanofibers, nanotubes, nanospheres, and hydrogels. nih.govmdpi.comresearchgate.net The N-terminal Z-group in this compound can influence these self-assembly processes. researchgate.netresearchgate.net

Influence of Aromatic Residues: The aromatic rings of phenylalanine and the carbobenzyloxy (Z) group play a crucial role in the self-assembly process through π-π stacking interactions. mdpi.com The histidine residue can participate in hydrogen bonding and coordination with metal ions, further directing the assembly.

Hydrogel Formation: The self-assembly of peptides can lead to the formation of hydrogels, which are three-dimensional networks of nanofibers that can trap large amounts of water. mdpi.com These hydrogels have potential applications in drug delivery, tissue engineering, and as matrices for cell culture. nih.gov

Functional Materials: By incorporating specific peptide sequences, self-assembled materials can be designed with specific functions. For example, the self-assembly of this compound in the presence of zinc ions has been shown to form metallo-nanodrugs. nih.gov These materials can encapsulate other molecules, such as photosensitizers for photodynamic therapy. nih.gov

The study of the self-assembly of this compound and related peptides opens up possibilities for the bottom-up fabrication of novel biomaterials with tailored properties and functions. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing Z-His-Phe-OH, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc/t-Bu protection strategies with coupling reagents like HBTU or HATU . Optimize yields by adjusting reaction temperature (e.g., 25–40°C), solvent polarity (DMF or DCM), and coupling times (30–120 minutes). Monitor progress via TLC or LC-MS. Purification via reverse-phase HPLC with gradients (e.g., 5–95% acetonitrile in 0.1% TFA) ensures high purity (>95%) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm backbone connectivity and side-chain protections .

- Mass Spectrometry : Use MALDI-TOF or ESI-MS to verify molecular weight (expected: ~423.4 g/mol).

- HPLC : Assess purity and retention time consistency against a reference standard .

Q. What are common pitfalls in characterizing this compound, and how can they be mitigated?

- Methodological Answer : Common issues include incomplete deprotection (e.g., residual Z-group) or racemization. Mitigation strategies:

- Use piperidine or TFA for efficient deprotection .

- Monitor racemization via chiral HPLC or Marfey’s reagent derivatization .

- Validate purity with orthogonal methods (e.g., NMR + MS + HPLC) to avoid false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines) or compound purity. Steps:

Comparative Analysis : Replicate assays under standardized conditions (e.g., pH 7.4 PBS, HEK293 cells).

Meta-Analysis : Aggregate data from primary literature, noting variables like IC values and error margins .

Systematic Review : Use PRISMA guidelines to evaluate study quality and identify confounding factors (e.g., solvent DMSO vs. aqueous) .

Q. What advanced computational methods are suitable for studying this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., ACE or GPCRs) using AMBER or GROMACS. Parameterize force fields with GAFF2 .

- Docking Studies : Use AutoDock Vina to predict binding poses; validate with experimental IC correlations .

- QSAR Models : Build regression models to link structural descriptors (e.g., logP, polar surface area) to activity data .

Q. How should researchers design experiments to investigate this compound’s stability under physiological conditions?

- Methodological Answer : Apply P-E/I-C-O framework :

- Population (P) : this compound in simulated gastric fluid (SGF) or plasma.

- Intervention (I) : Incubation at 37°C for 0–24 hours.

- Comparison (C) : Stability in PBS vs. SGF.

- Outcome (O) : Degradation kinetics via HPLC-MS quantification .

- Feasibility : Use FINER criteria to ensure cost-effective LC-MS access and ethical compliance .

Q. What strategies are effective for reconciling conflicting spectroscopic data (e.g., NMR shifts) in this compound studies?

- Methodological Answer :

- Reproducibility Checks : Re-run experiments under identical conditions (solvent, temperature, concentration) .

- Collaborative Validation : Share raw data (FID files for NMR) with independent labs for cross-verification .

- Data Aggregation : Use platforms like Zenodo to publish datasets, enabling meta-analyses of chemical shifts .

Data Analysis & Interpretation

Q. How can researchers systematically analyze dose-response data for this compound in enzyme inhibition assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation using GraphPad Prism or R (drc package). Report IC ± 95% CI .

- Outlier Detection : Apply Grubbs’ test or Rosner’s test for significance thresholds (α=0.05) .

- Sensitivity Analysis : Vary assay parameters (e.g., substrate concentration) to test robustness .

Q. What statistical methods are appropriate for comparing this compound’s efficacy across multiple cell lines?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products